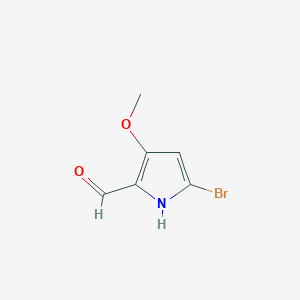![molecular formula C17H20N2O2 B6646591 N-[[1-(hydroxymethyl)cyclopentyl]methyl]quinoline-8-carboxamide](/img/structure/B6646591.png)
N-[[1-(hydroxymethyl)cyclopentyl]methyl]quinoline-8-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[[1-(hydroxymethyl)cyclopentyl]methyl]quinoline-8-carboxamide, also known as CPQ, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPQ is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair. As a result, CPQ has been investigated for its potential use in cancer therapy, as well as for its ability to modulate various cellular processes.
Wirkmechanismus
N-[[1-(hydroxymethyl)cyclopentyl]methyl]quinoline-8-carboxamide works by inhibiting the activity of PARP, an enzyme that plays a critical role in DNA repair. When DNA damage occurs, PARP is activated to repair the damage. However, in cancer cells with defects in DNA repair, PARP inhibition can lead to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
N-[[1-(hydroxymethyl)cyclopentyl]methyl]quinoline-8-carboxamide has been shown to have a variety of biochemical and physiological effects. In addition to its role in DNA repair, N-[[1-(hydroxymethyl)cyclopentyl]methyl]quinoline-8-carboxamide has been shown to modulate various cellular processes, including inflammation, oxidative stress, and cell death. N-[[1-(hydroxymethyl)cyclopentyl]methyl]quinoline-8-carboxamide has also been shown to have neuroprotective effects, potentially making it useful in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[[1-(hydroxymethyl)cyclopentyl]methyl]quinoline-8-carboxamide is its ability to selectively target cancer cells with defects in DNA repair, making it a potentially effective cancer therapy. N-[[1-(hydroxymethyl)cyclopentyl]methyl]quinoline-8-carboxamide also has a relatively low toxicity profile, making it a promising candidate for further development. However, one limitation of N-[[1-(hydroxymethyl)cyclopentyl]methyl]quinoline-8-carboxamide is its relatively short half-life, which may limit its effectiveness in certain applications.
Zukünftige Richtungen
There are several potential future directions for research involving N-[[1-(hydroxymethyl)cyclopentyl]methyl]quinoline-8-carboxamide. One area of interest is the development of more potent and selective PARP inhibitors, potentially through the use of structure-based drug design. Another area of interest is the investigation of N-[[1-(hydroxymethyl)cyclopentyl]methyl]quinoline-8-carboxamide's potential use in combination with other cancer therapies, such as chemotherapy or radiation therapy. Additionally, N-[[1-(hydroxymethyl)cyclopentyl]methyl]quinoline-8-carboxamide's potential use in the treatment of neurodegenerative diseases warrants further investigation.
Synthesemethoden
The synthesis of N-[[1-(hydroxymethyl)cyclopentyl]methyl]quinoline-8-carboxamide involves several steps, beginning with the reaction of 8-chloroquinoline with cyclopentylmethyl alcohol to form the corresponding alcohol intermediate. This intermediate is then converted to the corresponding tosylate, which is subsequently reacted with sodium azide to form the corresponding azide intermediate. The final step of the synthesis involves the reduction of the azide to the amine using hydrogen gas and palladium on carbon as a catalyst.
Wissenschaftliche Forschungsanwendungen
N-[[1-(hydroxymethyl)cyclopentyl]methyl]quinoline-8-carboxamide has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the use of N-[[1-(hydroxymethyl)cyclopentyl]methyl]quinoline-8-carboxamide as a cancer therapy. PARP inhibitors like N-[[1-(hydroxymethyl)cyclopentyl]methyl]quinoline-8-carboxamide have been shown to be effective in killing cancer cells that have defects in DNA repair, such as those found in BRCA-mutated cancers. N-[[1-(hydroxymethyl)cyclopentyl]methyl]quinoline-8-carboxamide has also been investigated for its potential to modulate various cellular processes, including inflammation, oxidative stress, and cell death.
Eigenschaften
IUPAC Name |
N-[[1-(hydroxymethyl)cyclopentyl]methyl]quinoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c20-12-17(8-1-2-9-17)11-19-16(21)14-7-3-5-13-6-4-10-18-15(13)14/h3-7,10,20H,1-2,8-9,11-12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZYBKSAVBJOQSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C2=CC=CC3=C2N=CC=C3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5-amino-1-methylpyrazol-4-yl)-(6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)methanone](/img/structure/B6646512.png)
![2-methyl-N-[(2-methylpyrazol-3-yl)methyl]oxolan-3-amine](/img/structure/B6646518.png)

![3-[3-[(1,5-Dimethylpyrrole-2-carbonyl)amino]phenyl]propanoic acid](/img/structure/B6646527.png)
![3-[3-[(1-Aminocyclopentanecarbonyl)amino]phenyl]propanoic acid](/img/structure/B6646544.png)
![2-[1-(4-Propan-2-ylphenyl)ethylamino]butanoic acid](/img/structure/B6646555.png)
![1-(2,5-Difluorophenyl)-2-[[1-(hydroxymethyl)cyclopentyl]methylamino]ethanol](/img/structure/B6646557.png)
![[1-[[(5-pyridin-3-yl-1H-pyrazol-4-yl)methylamino]methyl]cyclopentyl]methanol](/img/structure/B6646572.png)
![N-[4-(4-fluorophenyl)sulfonylphenyl]prop-2-enamide](/img/structure/B6646575.png)

![2-[(4-Bromo-2-methoxybenzoyl)amino]-3-methoxypropanoic acid](/img/structure/B6646585.png)
![4-bromo-2-methoxy-N-[2-(propylamino)ethyl]benzamide](/img/structure/B6646602.png)
![N-[2-methyl-1-(pyrazolo[1,5-a]pyrimidin-5-ylamino)propan-2-yl]methanesulfonamide](/img/structure/B6646608.png)